

Part 1: Introduction & Retrosynthetic Analysis

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Compound of Interest

Compound Name: 2-Bromo-5-cyclopropoxy-4-nitropyridine
Cat. No.: B14826741

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Compound Identification:

- CAS Number: 1243448-51-2[1][2][3][4][5][6]
- Chemical Name: **2-Bromo-5-cyclopropoxy-4-nitropyridine**[2][3][6]
- Molecular Formula: C
H
BrN
O
- Molecular Weight: 259.06 g/mol
- Key Structural Features: Pyridine core, 2-bromo handle (for coupling), 4-nitro group (reducible to aniline), 5-cyclopropoxy moiety (solubility/metabolic stability).

Retrosynthetic Logic: The synthesis poses two main challenges:

- Regioselective Nitration: Introducing the nitro group at the 4-position of the pyridine ring.

- Cyclopropoxy Installation: Cyclopropyl ethers are difficult to synthesize via simple alkylation due to the poor electrophilicity of cyclopropyl halides.

Selected Route (Convergent & Scalable): We utilize a Nucleophilic Aromatic Substitution (S

Ar) strategy on a fluoronitro precursor. This approach is superior to direct nitration of the ether (which may degrade the cyclopropyl ring) or Mitsunobu reactions (which generate high mass waste).

- Step 1: Oxidation of 2-Bromo-5-fluoropyridine to its N-oxide.
- Step 2: Regioselective Nitration to 2-Bromo-5-fluoro-4-nitropyridine N-oxide.
- Step 3: Deoxygenation/Rearrangement to 2-Bromo-5-fluoro-4-nitropyridine.
- Step 4: S

Ar displacement of fluoride with Cyclopropanol to yield the target.

Part 2: Scalable Synthesis Protocol

Step 1: Synthesis of 2-Bromo-5-fluoropyridine N-oxide

- Reagents: 2-Bromo-5-fluoropyridine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).
- Rationale: UHP/TFAA generates trifluoroperacetic acid in situ, a mild and safe oxidant compared to high-concentration H

O

or m-CPBA (which poses explosion risks on scale).

Protocol:

- Charge 2-Bromo-5-fluoropyridine (1.0 equiv) and Urea Hydrogen Peroxide (2.5 equiv) into a reactor with Dichloromethane (DCM) (10 vol).
- Cool to 0 °C.

- Add Trifluoroacetic Anhydride (TFAA) (2.2 equiv) dropwise, maintaining internal temp < 5 °C (Exothermic!).
- Warm to 20–25 °C and stir for 16 h. Monitor by HPLC (Target > 98% conversion).
- Quench: Cool to 0 °C, add water (5 vol), then quench excess peroxide with aqueous NaHSO₃ (check with starch-iodide paper).
- Workup: Separate layers. Wash organic layer with 10% K₂CO₃

CO₂

and brine. Dry over Na₂SO₄

SO₂

and concentrate.

- Yield: ~90–95% (Off-white solid).

Step 2: Nitration to 2-Bromo-5-fluoro-4-nitropyridine N-oxide

- Reagents: H₂SO₄

SO₃

(conc.), HNO₃

(fuming).

- Rationale: The N-oxide activates the 4-position towards electrophilic aromatic substitution (nitration) while the 5-fluoro group directs ortho.

Protocol:

- Charge H₂SO₄

SO₃

(5 vol) to a reactor and cool to 0 °C.

- Dissolve Step 1 Intermediate (1.0 equiv) in H₂SO₄ (2 vol) and add slowly to the reactor.
- Add Fuming HNO₃ (1.5 equiv) dropwise, keeping temp < 10 °C.
- Heat to 60–70 °C for 4–6 h. Caution: Evolution of NO gases.
- Quench: Pour reaction mixture onto ice/water (20 vol) with vigorous stirring. The product typically precipitates.
- Isolation: Filter the solid, wash with water until neutral pH. Dry in a vacuum oven at 45 °C.
- Yield: ~70–80% (Yellow solid).

Step 3: Deoxygenation to 2-Bromo-5-fluoro-4-nitropyridine

- Reagents: PCl₅ or PBr₅ (Phosphorus trichloride/tribromide).
- Rationale: Selective reduction of the N-oxide without affecting the nitro or bromo groups.

Protocol:

- Suspend Step 2 Intermediate (1.0 equiv) in DCM or Chloroform (10 vol).
- Add PCl₅ (1.2 equiv) dropwise at 0–5 °C.

- Reflux (40 °C) for 2–4 h.
- Quench: Pour into ice water carefully (hydrolysis of PCI is exothermic).
- Workup: Neutralize with NaHCO₃ (aq). Extract with DCM. Concentrate to dryness.
- Purification: Recrystallize from Ethanol/Heptane if necessary.
- Yield: ~85% (Pale yellow solid).

Step 4: S_NAr Coupling to 2-Bromo-5-cyclopropoxy-4-nitropyridine

- Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.
- Rationale: The 4-nitro group strongly activates the 5-position (ortho) for Nucleophilic Aromatic Substitution. Fluoride is a better leaving group than bromide in S_NAr, ensuring regioselectivity at C-5.

Protocol:

- Charge Cyclopropanol (1.1 equiv) and THF (anhydrous, 10 vol) to a reactor.
- Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min to form the alkoxide.
- Dissolve Step 3 Intermediate (1.0 equiv) in THF (5 vol) and add dropwise to the alkoxide solution.
- Stir at 0–5 °C for 2 h, then warm to RT. Monitor by HPLC.
- Quench: Add Saturated NH₄Cl solution.

- Workup: Extract with Ethyl Acetate. Wash with brine. Dry and concentrate.
- Purification: Silica gel chromatography (0-20% EtOAc/Hexanes) or crystallization from IPA/Water.
- Final Yield: ~75–85%.

Part 3: Visualization & Analytical Controls

Synthesis Workflow Diagram



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Caption: Convergent synthesis route utilizing N-oxide activation and regioselective S

Ar displacement.

Process Data Summary

Parameter	Step 1 (Oxidation)	Step 2 (Nitration)	Step 3 (Deoxygenation)	Step 4 (S Ar)
Reagents	UHP, TFAA	HNO ₃ , H ₂ SO ₄	PCl ₅	Cyclopropanol, NaH
Solvent	DCM	Neat (Acid)	DCM	THF
Temp	0 °C RT	60 °C	40 °C	0 °C
Critical Control	Exotherm (TFAA add)	NO venting	Moisture sensitive	Anhydrous conditions
Typical Yield	90-95%	70-80%	85%	75-85%
Purity (HPLC)	>98%	>95%	>97%	>98%

Part 4: Safety & References

Critical Safety Parameters (CPPs):

- Nitration: The nitration step involves an induction period. Ensure temperature is strictly controlled (< 10 °C during addition) to prevent thermal runaway.
- Peroxides: Use starch-iodide paper to ensure all peroxides are quenched in Step 1 before concentration.
- Cyclopropanol: Flammable liquid. Handle under inert atmosphere (Nitrogen/Argon).

References:

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- Chemical Supplier Data: CAS 1243448-51-2 Structure Validation. [Link](#)

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Sources

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